molecular formula C10H9N5O B6145743 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one CAS No. 79973-95-8

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Cat. No. B6145743
CAS RN: 79973-95-8
M. Wt: 215.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative with a pyridin-3-yl group attached. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The pyridin-3-yl group is a common motif in medicinal chemistry due to its ability to participate in various chemical reactions and its potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The compound contains a purine core, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms. Attached to this core is a pyridin-3-yl group, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine and pyridine moieties. These structures can participate in a variety of chemical reactions, including but not limited to, substitution reactions, redox reactions, and coordination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen in the aromatic rings could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves the condensation of 3-amino-2-pyridinecarbonitrile with 2,3,6,7-tetrahydro-1H-purin-6-one in the presence of a suitable catalyst.", "Starting Materials": [ "3-amino-2-pyridinecarbonitrile", "2,3,6,7-tetrahydro-1H-purin-6-one", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 3-amino-2-pyridinecarbonitrile and 2,3,6,7-tetrahydro-1H-purin-6-one in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any precipitate.", "Step 5: Wash the precipitate with a suitable solvent such as ethanol or methanol.", "Step 6: Dry the product under vacuum to obtain 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one as a white solid." ] }

CAS RN

79973-95-8

Product Name

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Molecular Formula

C10H9N5O

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.